
1-Chloro-7-(trifluoromethyl)phthalazine
Overview
Description
“1-Chloro-7-(trifluoromethyl)phthalazine” (CAS# 1352934-00-9) is a research chemical with the molecular formula C9H4ClF3N2 and a molecular weight of 232.59 . It is also known by its IUPAC name, 1-chloro-7-(trifluoromethyl)phthalazine .
Synthesis Analysis
While specific synthesis methods for “1-Chloro-7-(trifluoromethyl)phthalazine” were not found in the search results, trifluoromethylpyridines, a related class of compounds, have been synthesized and used in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves the use of a trifluoromethyl-containing reagent .
Molecular Structure Analysis
The molecular structure of “1-Chloro-7-(trifluoromethyl)phthalazine” includes a phthalazine ring with a chlorine atom at the 1-position and a trifluoromethyl group at the 7-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Chloro-7-(trifluoromethyl)phthalazine” include a molecular weight of 232.59 and a molecular formula of C9H4ClF3N2 .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-Chloro-7-(trifluoromethyl)phthalazine, focusing on six unique fields:
Pharmaceutical Development
1-Chloro-7-(trifluoromethyl)phthalazine is a valuable compound in pharmaceutical research due to its potential as a building block for drug synthesis. The trifluoromethyl group enhances the metabolic stability and bioavailability of pharmaceuticals, making it a crucial component in the development of new drugs. Researchers have explored its use in synthesizing novel anticancer and antiviral agents .
Agrochemical Applications
In the agrochemical industry, 1-Chloro-7-(trifluoromethyl)phthalazine is utilized for developing pesticides and herbicides. The incorporation of the trifluoromethyl group improves the efficacy and environmental stability of these compounds. This makes them more effective in protecting crops from pests and diseases, contributing to higher agricultural yields .
Material Science
This compound is also significant in material science, particularly in the creation of advanced materials with unique properties. The trifluoromethyl group imparts hydrophobicity and thermal stability, which are desirable traits in materials used for coatings, membranes, and other applications requiring durability and resistance to harsh conditions .
Catalysis
1-Chloro-7-(trifluoromethyl)phthalazine serves as a ligand in catalytic processes. Its unique structure allows it to facilitate various chemical reactions, including cross-coupling and polymerization reactions. This application is crucial in industrial chemistry for the efficient production of complex molecules .
Environmental Chemistry
In environmental chemistry, this compound is studied for its potential in pollutant degradation. The presence of the trifluoromethyl group can enhance the reactivity of the compound, making it effective in breaking down persistent organic pollutants. This application is vital for developing new methods for environmental remediation .
Biochemical Research
1-Chloro-7-(trifluoromethyl)phthalazine is used in biochemical research to study enzyme interactions and protein modifications. Its unique chemical properties allow it to act as a probe or inhibitor in various biochemical assays, providing insights into enzyme mechanisms and aiding in the development of enzyme inhibitors as therapeutic agents .
Future Directions
properties
IUPAC Name |
1-chloro-7-(trifluoromethyl)phthalazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-7-3-6(9(11,12)13)2-1-5(7)4-14-15-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOKQYHXGUDNIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC(=C2C=C1C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729396 | |
| Record name | 1-Chloro-7-(trifluoromethyl)phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1352934-00-9 | |
| Record name | 1-Chloro-7-(trifluoromethyl)phthalazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352934-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-7-(trifluoromethyl)phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B3047016.png)
![1-[(Dimethylamino)methyl]cyclopropan-1-amine](/img/structure/B3047019.png)
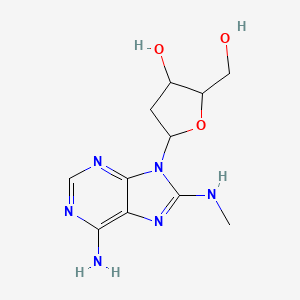
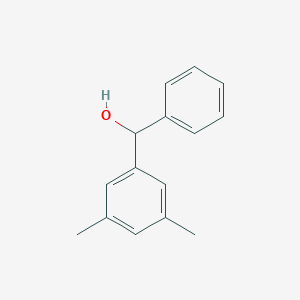
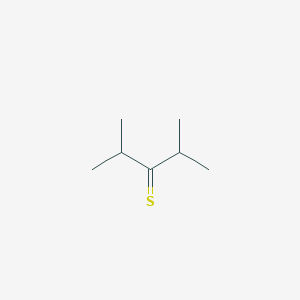

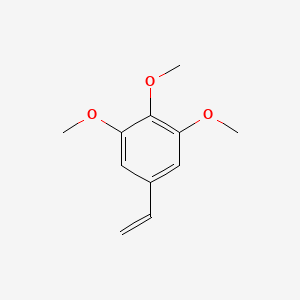
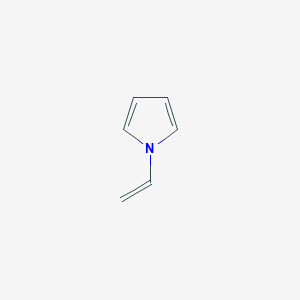


![(4S,2R,3R,5R)-2-[2-chloro-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B3047033.png)


